ERAP1 Inhibition: Potency Differentiator for Immuno-Oncology Target Validation
Ethyl 5-methylbenzofuran-2-carboxylate (compound 30) demonstrated potent and selective inhibition of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) with an IC50 of 0.377 μM, while showing no significant inhibition of the related aminopeptidase ERAP2 (IC50 > 30 μM) [1]. This contrasts with other benzofuran carboxylic acid derivatives, such as the cyclohexyl-substituted compound 31 (IC50 = 0.034 μM for ERAP1), which, despite being 11.1-fold more potent, has a different substitution pattern that may alter its physicochemical properties and synthetic tractability [1]. The target compound's specific 5-methyl and ethyl ester substitution provides a distinct balance of potency and selectivity.
| Evidence Dimension | ERAP1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.377 μM |
| Comparator Or Baseline | Compound 31 (cyclohexyl-substituted benzofuran carboxylic acid): IC50 = 0.034 μM; ERAP2: IC50 > 30 μM for both |
| Quantified Difference | Comparator 31 is 11.1-fold more potent than target compound 30 against ERAP1. Both compounds exhibit >79.6-fold selectivity for ERAP1 over ERAP2. |
| Conditions | In vitro enzyme inhibition assay using L-Rho-Succ-FKARKF as substrate for ERAP1 and R-AMC for ERAP2 [1]. |
Why This Matters
This data validates the compound's utility as a selective ERAP1 inhibitor scaffold, which is crucial for target validation studies in immuno-oncology drug discovery programs.
- [1] Muzet, N. et al. Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors. Journal of Medicinal Chemistry, 2024. (Table 9). View Source
